Product packaging for Methyl 4-(4-aminophenoxy)benzoate(Cat. No.:CAS No. 24477-92-7)

Methyl 4-(4-aminophenoxy)benzoate

Cat. No.: B1323433
CAS No.: 24477-92-7
M. Wt: 243.26 g/mol
InChI Key: DKBOFXZTTWKXQL-UHFFFAOYSA-N
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Description

Significance and Research Relevance in Organic Chemistry

The significance of Methyl 4-(4-aminophenoxy)benzoate in organic chemistry stems primarily from its bifunctional nature. It possesses a nucleophilic amino group (-NH₂) at one end of the molecule and an electrophilic methyl ester group (-COOCH₃) at the other. This structure is characteristic of a monomer, a small molecule that can be joined together to form polymers. The presence of the amine and ester functionalities allows it to undergo step-growth polymerization to produce polyamides, which are known for their high performance and thermal stability.

Furthermore, the rigid, aromatic core of the molecule, provided by the two phenyl rings linked by an ether bond, is a common feature in materials with specialized properties. For instance, related structures are investigated for their potential in materials science. The analogous compound, Methyl 4-(4-Bromophenoxy)benzoate, is considered a valuable building block for creating functional materials like liquid crystals and polymers. smolecule.com Research into similar, more complex molecules, such as the methyl 4-[4-(4-alkoxy benzoyloxy)benzylideneamino]benzoates series, has demonstrated their application as calamitic liquid crystals, which have ordered, fluid phases. nih.gov The structural elements of this compound suggest its utility as a precursor for developing these types of advanced materials.

Historical Context of Related Aromatic Amine and Ester Derivatives

The study of this compound is built upon a long history of research into its constituent chemical families: aromatic amines and ester derivatives.

Aromatic Amines: This class of compounds, featuring an amino group attached to an aromatic ring, has been pivotal in the chemical industry for over a century. Initially sourced from coal tar, aromatic amines like aniline (B41778) became the foundation of the synthetic dye industry in the 19th century. britannica.com Today, they are key intermediates in the manufacturing of a vast array of products, including pharmaceuticals, agrochemicals, and high-performance polymers. rsc.orgtaylorandfrancis.com Modern industrial synthesis has shifted from coal tar to petrochemical sources, with benzene (B151609) being a primary starting material. britannica.combritannica.com A common synthetic route involves the nitration of an aromatic ring followed by the chemical reduction of the nitro group to an amine, a process of great industrial importance. britannica.comstudymind.co.uk

Ester Derivatives: Esters are organic compounds formed from the reaction of an acid and an alcohol. wikipedia.org The term "ester" was first used in the 19th century by the German chemist Leopold Gmelin. britannica.com The reaction to form an ester is known as esterification, a process that is fundamental to organic synthesis. britannica.com Simple, low molecular weight esters are renowned for their pleasant, often fruity, odors and are widely used as fragrances and artificial flavorings. ck12.org In contrast, the polymerization of monomers containing ester functionalities leads to polyesters, a major class of industrial polymers used in everything from textiles, such as Dacron, to films like Mylar and glass substitutes like Plexiglas. britannica.com

Current State of Research on the Chemical Compound

Current research on this compound itself appears to be limited, with a scarcity of recent academic publications focusing directly on the compound. It is commercially available from chemical suppliers, indicating its primary role today is as a chemical intermediate or building block for synthesis. cymitquimica.com

The existing body of research suggests that the scientific focus is not on the compound in isolation, but rather on the novel materials that can be synthesized from it. Its structure makes it a suitable candidate for creating more complex molecules with specific functions. For example, derivatives have been synthesized and studied for their liquid crystal properties, demonstrating the potential of this chemical scaffold in materials science. nih.gov Therefore, the current state of research can be characterized as utilizing this compound as a starting material for creating advanced polymers, liquid crystals, and other functional organic materials, with the resulting materials, rather than the initial building block, being the primary subject of investigation.

Data Tables

Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 24477-92-7 cymitquimica.com
Molecular Formula C₁₄H₁₃NO₃ cymitquimica.com
Molecular Weight 243.26 g/mol cymitquimica.com
Synonyms 4-(4-aminophenoxy)-benzoic acid methyl ester cymitquimica.com
Physical Form Solid sigmaaldrich.com

| Purity | ≥97% | cymitquimica.com |

Table of Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound C₁₄H₁₃NO₃
Aniline C₆H₅NH₂
Benzene C₆H₆
Dacron (Polyethylene terephthalate) (C₁₀H₈O₄)n
Methyl 4-(4-Bromophenoxy)benzoate C₁₄H₁₁BrO₃
Methyl 4-aminobenzoate C₈H₉NO₂
Mylar (Polyethylene terephthalate) (C₁₀H₈O₄)n
Plexiglas (Polymethyl methacrylate) (C₅H₈O₂)n

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO3 B1323433 Methyl 4-(4-aminophenoxy)benzoate CAS No. 24477-92-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(4-aminophenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-14(16)10-2-6-12(7-3-10)18-13-8-4-11(15)5-9-13/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBOFXZTTWKXQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619869
Record name Methyl 4-(4-aminophenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24477-92-7
Record name Methyl 4-(4-aminophenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches

Direct synthesis methods are often favored for their efficiency and atom economy. These routes focus on forming one of the key functional groups—the amine, the ether, or the ester—in the final step of the synthesis.

A common and effective method for introducing the amine group onto the terminal phenyl ring is through the chemical reduction of a nitro-substituted precursor, specifically methyl 4-(4-nitrophenoxy)benzoate. The nitro group is readily reduced to an amine group using various established protocols.

Catalytic hydrogenation is a primary technique, often employing catalysts such as platinum (Pt) or palladium (Pd) on a carbon support (Pt/C or Pd/C) with hydrogen gas. youtube.com More selective and scalable methods often use metal-acid systems. For instance, the reduction of aromatic nitro compounds can be achieved with high efficiency using metals like tin (Sn) or zinc (Zn) in the presence of hydrochloric acid (HCl), followed by neutralization with a base to yield the free amine. youtube.com Another selective method involves the use of indium metal in the presence of ammonium (B1175870) chloride in an aqueous ethanol (B145695) solution, which effectively reduces the nitro group while preserving other functional groups like the ester. orgsyn.org The reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318), a related transformation, is also efficiently catalyzed by various systems, including copper ferrite-based catalysts with a reducing agent like sodium borohydride. mdpi.com

Table 1: Comparison of Reduction Methods for Aromatic Nitro Compounds

Reducing System Catalyst/Reagent Conditions Selectivity
Catalytic Hydrogenation H₂, Pt/C Standard temperature and pressure Can reduce other unsaturated groups
Metal/Acid Reduction Sn, HCl or Zn, HCl Acidic, followed by basic work-up High for nitro group
Indium-Mediated Reduction In, NH₄Cl Aqueous ethanol, reflux High, preserves ester and other groups. orgsyn.org

The formation of the diaryl ether bond is a critical step in the synthesis of Methyl 4-(4-aminophenoxy)benzoate. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this approach, the phenoxide of 4-aminophenol acts as the nucleophile, displacing a leaving group from an activated methyl benzoate (B1203000) derivative.

A prominent example is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an alcohol or phenol (B47542). wikipedia.org In a typical synthesis, 4-aminophenol is reacted with a methyl 4-halobenzoate (e.g., methyl 4-fluorobenzoate (B1226621) or methyl 4-bromobenzoate) in the presence of a base and a copper catalyst. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.org However, modern modifications using copper(I) salts (e.g., CuI) and ligands like 1,10-phenanthroline (B135089) allow the reaction to proceed under milder conditions. researchgate.net The reaction is typically performed in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). wikipedia.orgresearchgate.net The base, commonly potassium carbonate (K₂CO₃), is essential for deprotonating the phenol to form the more nucleophilic phenoxide ion. researchgate.netresearchgate.net

Table 2: Conditions for Nucleophilic Aromatic Substitution

Aryl Halide Nucleophile Catalyst System Base Solvent Temperature
Methyl 4-fluorobenzoate 4-Aminophenol None (activated substrate) K₂CO₃ DMSO/DMF Reflux

An alternative direct approach involves the esterification of 4-(4-aminophenoxy)benzoic acid. This precursor, which already contains the amine and ether functionalities, is converted to the final methyl ester in the last step. The most common method for this transformation is the Fischer esterification. researchgate.net

This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol (B129727) (which acts as both solvent and reactant) with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. researchgate.netmdpi.com The reaction is reversible, and the excess alcohol is used to drive the equilibrium towards the ester product. libretexts.org In some cases, to avoid side reactions with the amine group, it may be protonated by the acid catalyst, requiring stoichiometric amounts of acid. researchgate.net After the reaction, a basic work-up is typically used to neutralize the excess acid and deprotonate the amine, allowing for the isolation of the final product. libretexts.org

Multi-step Synthesis Strategies

Multi-step syntheses provide flexibility in building complex molecules from simpler, more readily available starting materials. These strategies often involve the sequential formation of the key structural features of the target compound.

Methyl 4-formylbenzoate (B8722198) serves as a versatile starting point for a multi-step synthesis. sigmaaldrich.com One potential pathway involves the conversion of the aldehyde group into a functionality that can be transformed into the amine. For example, the aldehyde can be reacted with hydroxylamine (B1172632) to form an oxime. google.comgoogle.com This oxime intermediate can then undergo catalytic hydrogenation. The reduction of the oxime group yields an aminomethyl group (-CH₂NH₂), as seen in the synthesis of methyl 4-(aminomethyl)benzoate. google.comgoogle.com To arrive at the target structure, this strategy would need to be combined with a step to form the ether linkage, for instance, by reacting 4-hydroxybenzaldehyde (B117250) with methyl 4-fluorobenzoate first, followed by oxime formation and reduction. A more direct, albeit complex, route could involve a reductive amination process or other advanced C-N bond-forming reactions.

This compound is not typically an end product but rather a crucial monomer or intermediate in the synthesis of more complex molecules, particularly high-performance polymers. nih.gov Its structure, featuring a reactive amine group at one end and a methyl ester at the other, linked by a stable diaryl ether, makes it an ideal building block.

The primary application is in the synthesis of polyimides and poly(amide-imide)s. researchgate.netvt.edu In these processes, the amine group of a diamine monomer reacts with a dianhydride in a two-step process. vt.edu First, a poly(amic acid) precursor is formed in a polar aprotic solvent like DMAc or NMP. vt.edu This soluble polymer is then chemically or thermally cyclized to form the final, highly stable polyimide. vt.edu this compound can be hydrolyzed to the corresponding carboxylic acid and then converted to a diamine, or it can be incorporated into more complex diamine monomers used in these polycondensation reactions. researchgate.netkpi.ua These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for applications in aerospace and electronics. core.ac.uk

Synthetic Route Optimization and Process Development

The development of efficient and sustainable synthetic routes for this compound is crucial for its industrial application. Research efforts are directed towards optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Key factors influencing the yield include the choice of solvent, base, and reaction temperature. Aprotic polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate the dissolution of the reactants and promote the reaction. The selection of a suitable base is also critical; strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to deprotonate the phenolic hydroxyl group of 4-aminophenol, thereby increasing its nucleophilicity.

Another approach to enhance yield is through the use of phase-transfer catalysts, which can facilitate the reaction between reactants in different phases, leading to higher reaction rates and yields.

The table below summarizes typical reactants and conditions for the synthesis of related aminophenoxy compounds, which can be extrapolated for the synthesis of this compound.

Reactant 1Reactant 2BaseSolventTemperature (°C)Yield (%)
4-AminophenolMethyl 4-fluorobenzoateK2CO3DMF120-150Moderate to High
4-AminophenolMethyl 4-chlorobenzoateNaHDMSO100-130Moderate to High

This table presents generalized conditions based on common organic synthesis practices for analogous compounds.

Selectivity is a major challenge in the synthesis of this compound. The 4-aminophenol molecule possesses two nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-OH). For the desired product, the reaction must occur selectively at the hydroxyl group.

To achieve this, the reaction conditions must be carefully controlled. The hydroxyl group is more acidic than the amino group and can be preferentially deprotonated by a suitable base to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the methyl 4-halobenzoate.

The choice of base and reaction temperature plays a crucial role in ensuring selectivity. A base that is strong enough to deprotonate the phenol but not the amine is preferred. Running the reaction at a controlled temperature can also help to minimize side reactions, such as N-arylation. In some cases, protection of the amino group may be necessary to achieve high selectivity, although this adds extra steps to the synthesis and is generally less desirable from an economic standpoint.

Research into regioselective SNAr reactions on other molecules has shown that the choice of solvent and the nature of the leaving group on the aromatic ring can significantly influence the site of nucleophilic attack.

The industrial production of this compound necessitates careful consideration of environmental and economic factors. Traditional synthetic methods often involve the use of high-boiling point aprotic polar solvents like DMF and DMSO, which are effective but pose environmental and health hazards and can be difficult to recycle.

Current research focuses on developing "greener" synthetic methodologies. This includes the exploration of more environmentally benign solvents, such as ionic liquids or deep eutectic solvents, which can be recycled and are often less toxic. Catalyst development is another key area. The use of highly efficient and recyclable catalysts can reduce waste and energy consumption. For instance, the development of solid-supported catalysts can simplify product purification and catalyst recovery.

From an economic perspective, the cost of raw materials, energy consumption, and waste disposal are major considerations. The ideal synthetic process would utilize inexpensive and readily available starting materials, proceed with high atom economy, and generate minimal waste. Process intensification, such as the use of continuous flow reactors, can also offer economic advantages by improving efficiency and reducing operational costs compared to traditional batch processes google.com.

Chemical Reactivity and Mechanistic Investigations

Reactions Involving the Amino Group

The primary amino group attached to the phenoxy ring is a key site of reactivity in Methyl 4-(4-aminophenoxy)benzoate. Its nucleophilic character and the electron-donating nature of the aminophenoxy system govern its participation in a variety of chemical transformations.

Amidation and Amine Derivatization

The amino group of this compound readily undergoes acylation reactions with various acylating agents, such as acid chlorides and anhydrides, to form amide linkages. This reactivity is fundamental to its use in the synthesis of polyamides. For instance, the polycondensation of this compound with diacid chlorides can produce aromatic polyamides with ether linkages, which are known for their thermal stability and good solubility.

The general scheme for the amidation reaction is as follows:

Generated code

Detailed research into the synthesis of poly(amide-ether)s has demonstrated that the reaction conditions, such as the choice of solvent, temperature, and acid acceptor, can significantly influence the molecular weight and properties of the resulting polymer.

Table 1: Representative Conditions for the Polyamidation of Aromatic Diamines

Diacid ChlorideSolventTemperature (°C)Acid AcceptorPolymer Molecular Weight (Mw)
Terephthaloyl chlorideN-Methyl-2-pyrrolidone (NMP)0-25PyridineHigh
Isophthaloyl chlorideDimethylacetamide (DMAc)0-25TriethylamineHigh
Adipoyl chlorideNMP/LiCl25-50N/AModerate

Note: This table represents typical conditions for polyamidation reactions of aromatic diamines and may be analogous to the reactivity of this compound.

Nucleophilic Reactions of the Aromatic Amine

The nitrogen atom of the amino group possesses a lone pair of electrons, making it a potent nucleophile. This allows this compound to participate in various nucleophilic substitution and addition reactions. For example, it can react with electrophilic reagents such as alkyl halides and epoxides.

The nucleophilicity of the amino group is influenced by the electronic effects of the rest of the molecule. The ether linkage and the benzene (B151609) rings can modulate the electron density on the nitrogen atom, thereby affecting its reactivity compared to simpler aromatic amines.

Reactions Involving the Ester Moiety

The methyl ester group in this compound is another key reactive site, susceptible to nucleophilic attack at the carbonyl carbon.

Transesterification Studies

Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is a potential reaction for this compound. This reaction is typically catalyzed by an acid or a base. In the context of polymer chemistry, transesterification can be a crucial step in the synthesis of polyesters or poly(ester-amide)s where the methyl ester is converted to a polymeric ester linkage.

The general reaction for the transesterification of this compound with a diol can be represented as:

Generated code

Mechanistic investigations of transesterification reactions often involve studying the effects of catalysts, temperature, and the removal of the methanol (B129727) byproduct to drive the equilibrium towards the product.

Hydrolysis Mechanisms

The ester group can undergo hydrolysis to yield the corresponding carboxylic acid, 4-(4-aminophenoxy)benzoic acid, and methanol. This reaction can be catalyzed by either acids or bases.

Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism, initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This is typically an irreversible process due to the deprotonation of the resulting carboxylic acid.

Under acidic conditions, the hydrolysis is a reversible process. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of a water molecule.

Reactions of the Aromatic System

The two benzene rings in this compound can undergo electrophilic aromatic substitution reactions. The positions of substitution are directed by the activating and directing effects of the substituents already present on the rings.

The aminophenoxy group is a strong activating group and an ortho-, para-director. Therefore, electrophilic substitution on the ring bearing the amino group is expected to occur at the positions ortho to the amino group. The ester-linked phenyl group is deactivated by the electron-withdrawing ester group, which is a meta-director.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

Aromatic RingSubstituentDirecting EffectPredicted Position of Substitution
Ring A (with -NH2)-O-Ar, -NH2Ortho, ParaOrtho to -NH2
Ring B (with -COOCH3)-O-Ar, -COOCH3Ortho, Para (ether), Meta (ester)Complex, influenced by both groups

Further research is required to experimentally determine the precise outcomes of various electrophilic aromatic substitution reactions on this specific molecule.

Electrophilic Aromatic Substitution

The susceptibility of the two aromatic rings to electrophilic attack is significantly different. The phenoxy ring bearing the amino group is expected to be highly activated towards electrophilic aromatic substitution. The amino group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the benzoate (B1203000) ring is deactivated by the electron-withdrawing ester group (-COOCH₃), which is a meta-director.

Therefore, electrophilic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions would be expected to occur preferentially on the aminophenoxy ring at the positions ortho to the amino group.

Expected Reactivity Order: Positions ortho to the -NH₂ group > Positions meta to the -NH₂ group (and ortho to the ether oxygen) > Positions on the benzoate ring.

Oxidation Pathways

The primary site for oxidation in this compound is the amino group. Aromatic amines are susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. Potential oxidation products could include nitroso, nitro, and polymeric species. The ether linkage and the ester group are generally more resistant to oxidation under mild conditions.

Reduction Pathways

The ester functional group is the most likely site for reduction. Depending on the reducing agent, the methyl ester can be reduced to a primary alcohol (4-(4-aminophenoxy)benzyl alcohol). Strong reducing agents like lithium aluminum hydride (LiAlH₄) would readily accomplish this transformation. Catalytic hydrogenation could also potentially reduce the ester, although this might also affect other parts of the molecule under harsh conditions. The aromatic rings are generally resistant to reduction except under forcing conditions (e.g., Birch reduction).

Mechanistic Studies of Key Transformations

There is a lack of specific mechanistic studies for key transformations of this compound in the available literature. General mechanisms for electrophilic aromatic substitution on activated rings, oxidation of aromatic amines, and reduction of esters would apply. However, without experimental data for this specific molecule, any discussion of reaction mechanisms remains theoretical.

Derivatives and Structure Property Relationship Studies

Synthesis of Novel Derivatives

The generation of new molecules from Methyl 4-(4-aminophenoxy)benzoate has been achieved by targeting its primary amine, its methyl ester, and its aromatic rings, or by using it as a monomer for polymerization.

The primary amine group is a key site for derivatization, allowing for the formation of amides, sulfonamides, and imines.

Amide and Sulfonamide Synthesis: The amine functionality readily reacts with acyl chlorides and sulfonyl chlorides to form the corresponding N-substituted amides and sulfonamides. For instance, the reaction of related aminophenoxy benzoates with various sulfonyl chlorides can produce sulfonamide derivatives. One specific example involves the synthesis of Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate, a compound structurally related to the subject chemical, by reacting the parent amine with 4-methyl sulfonyl chloride. nih.gov These reactions typically proceed in a suitable solvent, sometimes in the presence of a base to neutralize the HCl byproduct.

Imine Formation: The amine group can also undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is generally carried out under conditions that facilitate the removal of water, driving the equilibrium towards the imine product. A catalyst-free protocol for forming C=N double bonds has been developed using a water/dichloromethane solvent system at room temperature, which is applicable to a wide range of anilines and aldehydes, suggesting a viable route for modifying this compound. nih.gov

The methyl ester group offers another handle for structural modification, primarily through hydrolysis, transesterification, and amidation.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(4-aminophenoxy)benzoic acid. This reaction is typically carried out under basic conditions (saponification) using a reagent like potassium hydroxide (B78521) (KOH) in an aqueous or alcoholic solution, followed by acidification. koreascience.kr Studies on various methyl benzoates have shown that this hydrolysis can be efficiently performed at high temperatures (200–300 °C) in slightly alkaline water, achieving quantitative saponification even for sterically hindered esters. koreascience.kr

Transesterification: This process converts the methyl ester into a different ester by reacting it with another alcohol in the presence of a catalyst. This reaction is an equilibrium process, often driven to completion by using an excess of the new alcohol. nih.gov For example, reacting a methyl benzoate (B1203000) with ethanol (B145695) in the presence of an acid catalyst like sulfuric acid yields the corresponding ethyl benzoate. nih.gov Titanate catalysts have also proven effective for the transesterification of crude methyl benzoate. openstax.org This method allows for the introduction of a wide variety of alkyl or aryl groups in place of the methyl group.

Amidation: The ester can be directly converted to an amide by reaction with an amine. However, this reaction is generally less facile than using a more reactive carboxylic acid derivative like an acyl chloride. libretexts.org The reaction of esters with amines often requires heating or the use of a catalyst to proceed at a reasonable rate.

Electrophilic aromatic substitution (EAS) reactions can introduce new functional groups onto the two phenyl rings. The outcome of these substitutions is directed by the existing substituents: the aminophenoxy group and the methoxycarbonyl group. The aminophenoxy moiety is an activating, ortho-, para-directing group, while the methoxycarbonyl group is a deactivating, meta-directing group. sigmaaldrich.comnih.gov This directing influence dictates the position of incoming electrophiles. For example, nitration or halogenation would be expected to occur primarily at the positions ortho and para to the strongly activating aminophenoxy group.

The bifunctional nature of this compound (or its hydrolyzed carboxylic acid form) makes it an excellent monomer for synthesizing high-performance polymers like polyamides and polyimides.

Polyamides: The amine functionality can react with dicarboxylic acids or their derivatives (like diacyl chlorides) in a polycondensation reaction to form polyamides. The resulting polymers contain the flexible ether linkage from the monomer, which can impart improved solubility and processability compared to rigid aromatic polyamides.

Polyimides: Similarly, the diamine derived from the hydrolysis and subsequent decarboxylation of related structures can be reacted with tetracarboxylic dianhydrides. This two-stage process first forms a soluble poly(amic acid), which is then thermally or chemically cyclized to the final, robust polyimide. These polyimides often exhibit excellent thermal stability and mechanical properties.

Conformational Analysis of Derivatives

The three-dimensional structure and conformational flexibility of derivatives play a crucial role in determining their macroscopic properties. X-ray crystallography is a powerful tool for elucidating the solid-state conformation of these molecules.

ParameterValueReference
Dihedral Angle (Phenyl Ring A / Phenyl Ring B)88.05 (7)° nih.gov
Dihedral Angle (Ester Group / Adjacent Phenyl Ring)2.81 (10)° nih.gov
Dihedral Angle (Ester Group / Non-adjacent Phenyl Ring)86.90 (9)° nih.gov

Table 1: Key Conformational Parameters of Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate from X-ray Crystallography. nih.gov

Influence of Structural Modifications on Reactivity Profiles

Structural modifications to this compound derivatives significantly influence their chemical reactivity. These effects can be understood by considering the electronic properties (inductive and resonance effects) of the substituents.

Reactivity of the Aromatic Rings: The reactivity of the phenyl rings towards electrophilic aromatic substitution is highly dependent on the substituents present. The parent molecule contains both an activating group (the aminophenoxy ether) and a deactivating group (the methoxycarbonyl). sigmaaldrich.comnih.gov Further substitution will alter this balance. Introducing an electron-donating group (EDG) onto one of the rings will increase its nucleophilicity, making it more reactive towards electrophiles. Conversely, adding an electron-withdrawing group (EWG) will decrease its reactivity. sigmaaldrich.com

Reactivity of the Functional Groups: The reactivity of the amine and ester functionalities is also modulated by substituents on the aromatic rings. Kinetic studies on the aminolysis of substituted benzoates show that electron-withdrawing groups on the benzoyl moiety increase the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. nih.gov For example, the rate of reaction with piperidine (B6355638) increases significantly as the substituent on the benzoate changes from an electron-donating methoxy (B1213986) group to an electron-withdrawing nitro group. nih.gov This is because the EWG stabilizes the negative charge that develops on the carbonyl oxygen in the tetrahedral intermediate of the nucleophilic acyl substitution reaction. Conversely, an EDG on the benzoate ring would decrease the ester's reactivity toward nucleophiles. nih.gov

The nucleophilicity of the amine group is also affected. An EWG on either ring will pull electron density away, making the amine's lone pair less available and thus less nucleophilic. An EDG would have the opposite effect, enhancing its nucleophilicity.

ReactionSubstituent Effect on ReactivityReference
Electrophilic Aromatic SubstitutionEDGs on the ring increase reactivity; EWGs decrease it. sigmaaldrich.comnih.gov
Nucleophilic Acyl Substitution (at the ester)EWGs on the benzoate ring increase reactivity; EDGs decrease it. nih.gov
Nucleophilicity of the AmineEWGs on either ring decrease nucleophilicity; EDGs increase it. sigmaaldrich.com

Table 2: General Influence of Electron-Donating (EDG) and Electron-Withdrawing (EWG) Groups on the Reactivity of this compound Derivatives.

Applications in Advanced Materials Science

Polymer Chemistry and Macromolecular Engineering

In the realm of polymer chemistry, Methyl 4-(4-aminophenoxy)benzoate is primarily utilized as a monomer in polycondensation reactions. Its bifunctional nature, with a reactive amine group at one end and a methyl ester group that can be hydrolyzed to a carboxylic acid at the other, allows it to participate in the formation of long-chain polymers.

This compound is a key precursor for the synthesis of aromatic polyamides (aramids) and aromatic polyimides. These classes of polymers are renowned for their exceptional thermal, mechanical, and chemical resistance properties.

The synthesis of aromatic polyamides typically involves the polycondensation of a diamine with a dicarboxylic acid chloride. mdpi.com In this context, the amine group of this compound can react with an aromatic diacid chloride. Alternatively, the methyl ester group can be hydrolyzed to a carboxylic acid, and then converted to an acid chloride, which can then react with a diamine. The resulting polyamides incorporate the ether linkage and aromatic rings from the monomer into the polymer backbone, contributing to their rigidity and high-temperature stability. researchgate.net

For the synthesis of aromatic polyimides , a two-step process is commonly employed. First, a diamine is reacted with a dianhydride to form a poly(amic acid) intermediate. koreascience.kr Subsequently, this intermediate undergoes a cyclodehydration reaction, often at elevated temperatures, to form the final polyimide. koreascience.kr Aromatic polyimides derived from monomers like this compound are noted for their excellent thermal stability and mechanical strength. koreascience.kr The incorporation of flexible ether linkages can also enhance the processability of these otherwise rigid polymers. researchgate.net

The structural characteristics of this compound play a crucial role in the synthesis of high-performance polymers. The presence of aromatic rings in the backbone of the resulting polyamides and polyimides imparts significant thermal stability and mechanical robustness. The ether linkage provides a degree of flexibility to the polymer chain, which can improve solubility and processability without substantially compromising the high-temperature performance. researchgate.net

The synthesis of these high-performance polymers is often carried out via solution polycondensation. mdpi.com For instance, the reaction of a diamine with a diacid chloride in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) can yield high molecular weight polyamides. mdpi.com The properties of the final polymer can be tailored by the choice of the comonomer reacted with this compound.

Functional Materials Development

The unique chemical structure of this compound also lends itself to the development of functional materials. By incorporating this monomer into polymer chains, materials with specific and desirable properties can be engineered. For instance, the introduction of polar ether and ester groups, along with the aromatic system, can lead to polymers with interesting dielectric properties or the ability to form organized structures like liquid crystals. tubitak.gov.tr

Furthermore, the amine group offers a site for further chemical modification, allowing for the introduction of various functional moieties to the polymer backbone. This can lead to the development of materials with applications in areas such as electronics and photonics. Polymers that exhibit a change in size or shape when stimulated by an electric field, known as electroactive polymers (EAPs), are a key area of functional materials research. wikipedia.orgelsevierpure.com The incorporation of polarizable groups, such as those present in this compound derivatives, can be a strategy to impart electroactive properties to polymers. wikipedia.org

Material Characterization and Performance Evaluation in Specific Applications

The performance of polymers derived from this compound is evaluated through a variety of material characterization techniques. The thermal properties are of particular importance for high-performance applications.

Thermal Stability is typically assessed using Thermogravimetric Analysis (TGA). For example, a polyimide synthesized from a structurally similar diamine, 4-methyl-1,2-phenylene bis(4-aminobenzoate), exhibited a 5% weight loss at 380 °C in a nitrogen atmosphere, indicating high thermal stability. koreascience.kr The melting point and glass transition temperature (Tg) are determined using Differential Scanning Calorimetry (DSC). The Tg is a critical parameter as it defines the upper-temperature limit for the material's application in a rigid state. For instance, modifying polyamide 4 with N-methylol groups was shown to significantly alter its melting point, demonstrating how chemical structure influences thermal behavior. researchgate.netrsc.org

Mechanical Properties , such as tensile strength and elongation at break, are measured to determine the material's toughness and flexibility. Polyamides derived from modified monomers have shown a wide range of tensile strengths, from 1.3 MPa to 29.6 MPa, depending on the degree of modification. researchgate.net This highlights the tunability of mechanical performance.

Solubility is another critical factor for processing. The incorporation of flexible ether linkages, as found in this compound, can enhance the solubility of aromatic polymers in organic solvents, facilitating their processing into films and coatings. researchgate.netkoreascience.kr For instance, a polyimide derived from a similar diamine was found to be soluble in N-methyl-2-pyrrolidone (NMP), allowing for the casting of flexible and transparent films. koreascience.kr

The combination of these properties makes polymers derived from this compound suitable for applications in the aerospace, electronics, and automotive industries, where materials that can withstand harsh environments are required.

PropertyCharacterization TechniqueTypical Findings for Related PolymersReference
Thermal StabilityThermogravimetric Analysis (TGA)High decomposition temperatures, e.g., 5% weight loss at 380 °C for a related polyimide. koreascience.kr
Melting and Glass TransitionDifferential Scanning Calorimetry (DSC)Melting points can be significantly influenced by the monomer structure. researchgate.netrsc.org
Mechanical StrengthTensile TestingTensile strength can be tailored by chemical modification of the polymer backbone. researchgate.net
SolubilitySolvent Dissolution TestsEnhanced solubility in organic solvents due to flexible ether linkages. researchgate.netkoreascience.kr

Applications in Pharmaceutical and Biomedical Research

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Investigation of Enzymatic Inhibition

Enzyme inhibition is a key mechanism of action for many therapeutic drugs. The structural motif of Methyl 4-(4-aminophenoxy)benzoate has been explored in the context of developing inhibitors for various enzymes, with notable studies in the areas of tyrosine kinases and biotinidase.

Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often implicated in the development of cancer. mdpi.comdrugbank.com Consequently, tyrosine kinase inhibitors are a major class of anticancer drugs. drugbank.com Research into novel tyrosine kinase inhibitors has explored derivatives that incorporate the aminophenoxy benzoate (B1203000) core structure. For instance, novel compounds structurally related to the tyrosine kinase inhibitor nilotinib have been designed and synthesized, demonstrating the utility of the broader phenylaminopyrimidine scaffold. mdpi.com While direct studies on this compound as a tyrosine kinase inhibitor are not prominent, the synthesis of the potent tyrosine kinase inhibitor Gefitinib has been reported to start from a structurally similar compound, methyl 3-hydroxy-4-methoxy-benzoate, highlighting the relevance of the methyl benzoate moiety in this class of inhibitors. mdpi.com Furthermore, a Chinese patent describes a class of tyrosine kinase inhibitors with a general structure that could conceptually include derivatives of this compound, suggesting the potential of this chemical backbone in the design of new enzyme inhibitors. google.com

Biotinidase is an enzyme responsible for the recycling of the vitamin biotin in the body. nih.gov The development of biotinidase inhibitors is crucial for studying the role of this enzyme in various cellular processes, including gene regulation. nih.gov In this context, a derivative of this compound has been identified as a potent and specific inhibitor of human biotinidase. nih.govnih.gov

A study focused on developing specific inhibitors for biotinidase identified biotinyl-methyl 4-(amidomethyl)benzoate as the most effective among a series of synthesized biotin analogs. nih.govnih.gov This compound demonstrated the ability to inhibit human biotinidase in a competitive manner. nih.gov The research highlighted the importance of such inhibitors for future investigations into the role of biotinidase in chromatin structure and gene expression. nih.gov

Table 1: Investigated Biotinidase Inhibitors

Compound Name Inhibition of Biotinidase Activity (at 1 mmol/l)
Biotinyl anilide > 25%
Biotinyl allylamide > 25%
Biotinyl N-methylanilide > 25%
Biotinyl-methyl 4-(amidomethyl) benzoate ~80%
Biotinyl 2-amido-pyridine > 25%
Biotinyl 4-amidophenylboronic acid > 25%
Biotinyl benzylamide > 25%

Data sourced from a study on synthetic biotin analogs as biotinidase inhibitors. nih.gov

Scaffold for Biologically Active Molecule Design

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule upon which various chemical groups can be attached to create a library of new compounds with diverse biological activities. unife.itnih.gov The aminobenzoate structure is recognized as a valuable building block for the synthesis of a wide range of microbial natural products and pharmaceuticals. nih.gov Para-aminobenzoic acid (PABA), a related compound, is a well-established building block in drug design, found in numerous commercial drugs with a wide array of therapeutic applications. nih.govnih.gov

The this compound structure, with its linked aromatic rings and reactive functional groups, serves as a versatile scaffold for the design and synthesis of novel biologically active molecules. enamine.net Its rigid yet modifiable framework allows for the spatial presentation of different pharmacophoric features, which can be tailored to interact with specific biological targets. The presence of the ether linkage provides a degree of conformational flexibility, while the amino and ester groups offer sites for derivatization to explore structure-activity relationships.

Pharmacological Relevance of Derivatives

The derivatization of the this compound scaffold has led to compounds with significant pharmacological potential. The exploration of these derivatives is a testament to the versatility of the core structure in generating molecules with diverse therapeutic applications.

Derivatives of this scaffold have shown promise in the development of anticancer agents, particularly as tyrosine kinase inhibitors. nih.govnih.gov By modifying the core structure, researchers have been able to design molecules that can selectively target the ATP-binding site of these enzymes, thereby inhibiting their activity and halting cancer cell proliferation. mdpi.com

Furthermore, the development of biotinidase inhibitors from this scaffold highlights its relevance in the study of metabolic and epigenetic processes. nih.govnih.gov The ability to create specific enzyme inhibitors allows for a deeper understanding of cellular mechanisms and provides tools for investigating new therapeutic strategies. The broad range of biological activities associated with derivatives of similar aminobenzoate structures, including antimicrobial and anti-inflammatory properties, further underscores the pharmacological relevance of this chemical class. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a fundamental tool for the definitive characterization of methyl 4-(4-aminophenoxy)benzoate, offering unparalleled insight into its hydrogen and carbon framework.

Proton NMR (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of this compound provides distinct signals for each type of proton within the molecule. In a typical spectrum, the aromatic protons on the two distinct benzene (B151609) rings appear in the downfield region, generally between 6.5 and 8.0 ppm. The protons on the benzene ring attached to the amino group are expected to be shifted upfield compared to those on the ring with the methyl ester group, due to the electron-donating effect of the amino substituent. These aromatic signals often present as complex multiplets or as distinct doublets, characteristic of para-substituted rings. A sharp singlet corresponding to the methyl ester (-OCH₃) protons is a key identifier, typically appearing around 3.8 ppm. The protons of the amino group (-NH₂) usually manifest as a broad singlet, the chemical shift of which can be variable depending on the solvent and concentration.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.95d2HAromatic protons ortho to -COOCH₃
~6.99d2HAromatic protons ortho to ether linkage (ester ring)
~6.88d2HAromatic protons ortho to ether linkage (amino ring)
~6.68d2HAromatic protons ortho to -NH₂
~5.30br s2H-NH₂
~3.82s3H-OCH₃

Note: Data are representative and chemical shifts can vary based on experimental conditions and solvent.

Carbon-13 NMR (¹³C NMR)

Complementing the proton data, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy maps the carbon skeleton of the molecule. The carbonyl carbon of the ester group is characteristically found at the most downfield position, typically around 166 ppm. The spectrum will also display a series of signals in the aromatic region (approximately 114 to 160 ppm) corresponding to the twelve carbons of the two benzene rings. The chemical shifts of these carbons are influenced by their substituents; for instance, the carbon atom directly bonded to the ether oxygen will be significantly downfield, as will the carbon attached to the amino group. The quaternary carbons (those without attached protons) can also be distinguished. The methyl carbon of the ester group gives a characteristic signal at a higher field, generally around 52 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~166.2C=O (Ester Carbonyl)
~159.5Aromatic C-O (Ether)
~148.1Aromatic C-N
~143.9Aromatic Quaternary Carbon
~131.7Aromatic CH
~123.0Aromatic Quaternary Carbon
~121.9Aromatic CH
~116.3Aromatic CH
~114.9Aromatic CH
~51.9-OCH₃ (Methyl Carbon)

Note: Data are representative and chemical shifts can vary based on experimental conditions and solvent.

Two-Dimensional NMR Techniques

For an unequivocal assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable. Correlation Spectroscopy (COSY) establishes proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within each aromatic ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon, definitively linking the ¹H and ¹³C assignments. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) provides crucial information about long-range (2-3 bond) ¹H-¹³C couplings. For example, an HMBC experiment would show a correlation between the methyl protons (-OCH₃) and the carbonyl carbon (C=O), as well as the aromatic quaternary carbon adjacent to the ester group, thereby confirming the ester functionality and its position.

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and confirming the elemental formula of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the compound's elemental formula, C₁₄H₁₃NO₃, by distinguishing its exact mass from other potential formulas with the same nominal mass. The calculated monoisotopic mass of this compound is 243.08954 Da. An HRMS measurement would be expected to match this value with a very low margin of error (typically < 5 ppm), providing strong evidence for the compound's identity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for polar molecules like this compound. In positive ion mode, the analysis typically reveals the protonated molecule [M+H]⁺. For this compound, a prominent peak would be observed at an m/z of approximately 244.0968, corresponding to the molecular mass of 243.0895 plus the mass of a proton. The gentle nature of ESI typically results in minimal fragmentation, making the molecular ion peak clear and easy to identify, thus serving as a reliable method for confirming the molecular weight of the compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum reveals characteristic absorption bands that correspond to its specific molecular structure. The vapor phase IR spectrum, obtained using a Digilab FTS-14 instrument, provides distinct peaks that confirm the presence of key functional groups. spectrabase.com

Key functional groups identified in the IR spectrum include the N-H stretching of the primary amine, the C=O stretching of the ester, and the C-O stretching of the ether linkage. The aromatic C-H and C=C stretching vibrations are also prominent.

Chromatographic Techniques

Chromatographic techniques are essential for the separation, identification, and purification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally unstable compounds like this compound. A reverse-phase HPLC method can be employed for its determination in various samples. researchgate.net For instance, a method utilizing a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water (adjusted to a specific pH) can achieve satisfactory separation. researchgate.net The retention time of the compound under specific chromatographic conditions is a key parameter for its identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and selective method for the detection and identification of this compound. In LC-MS analysis, the compound is first separated on an HPLC column and then ionized before entering the mass spectrometer. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

For example, in one method, a Shimadzu LC-10AS liquid chromatograph equipped with a Phenomenex-Luna C18 column can be used. rsc.org The elution is performed using a gradient of solvents, such as a mixture of methanol, water, and a buffering agent like ammonium (B1175870) acetate. rsc.org The mass spectrometric detection is then carried out in electrospray mode to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]+. rsc.org

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C14H13NO3), the theoretical percentages of carbon, hydrogen, and nitrogen can be calculated. Experimental values obtained from elemental analysis are then compared to these theoretical values to confirm the purity and empirical formula of the synthesized compound. Research findings often report that the found elemental analysis data are within a narrow margin (e.g., ±0.4%) of the theoretical values, confirming the compound's composition.

X-ray Crystallography for Structural Elucidation

For instance, studies on analogs have revealed detailed structural information. researchgate.netresearchgate.net In a related compound, methyl 4-methylbenzoate, the molecule was found to be planar, with a specific dihedral angle between the aromatic ring and the ester group. researchgate.net The crystal structure of this analog also showed intermolecular C—H···O contacts that link molecules into infinite chains. researchgate.net Similarly, the crystal structures of other benzoate (B1203000) derivatives have been determined, providing insights into their molecular conformations and packing in the solid state. nih.gov Such studies on analogous compounds highlight the potential of X-ray crystallography to elucidate the precise solid-state structure of this compound.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to represent and predict the three-dimensional structure and dynamic behavior of molecules. These methods are fundamental to exploring the molecule's potential conformations and electronic properties.

Geometry optimization is a computational process aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This process determines key structural parameters like bond lengths, bond angles, and dihedral (torsional) angles. Conformation analysis then explores the different spatial arrangements (conformers) accessible to the molecule through the rotation of its single bonds.

For complex molecules like Methyl 4-(4-aminophenoxy)benzoate, with multiple rotatable bonds (e.g., around the ether linkage and the ester group), this analysis is critical for understanding its shape and how it might interact with other molecules.

While specific optimization data for this compound is not present in the searched literature, studies on analogous compounds provide insight into the expected structural features. For instance, a crystallographic study of a related compound, Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate , revealed detailed geometric parameters. nih.gov In this molecule, the two phenyl rings were found to be nearly perpendicular, with a dihedral angle of 88.05°. nih.gov The methyl ester group was determined to be almost coplanar with its adjacent benzene (B151609) ring, indicating a degree of conformational preference. nih.gov Such studies help validate and refine the force fields used in molecular modeling.

Table 1: Example Geometric Parameters from a Related Benzoate (B1203000) Derivative This table illustrates the type of data obtained from geometry optimization, using findings from Methyl 4-{[(4-methylphenyl)sulfonyl]amino]benzoate} as an example.

ParameterDescriptionValue
Phenyl Ring A / Phenyl Ring B Dihedral AngleThe angle between the two aromatic rings.88.05 (7)°
Phenyl Ring B / Methyl Ester Dihedral AngleThe angle between the second phenyl ring and the ester group.2.81 (10)°
Phenyl Ring A / Methyl Ester Dihedral AngleThe angle between the first phenyl ring and the ester group.86.90 (9)°

Source: Adapted from crystallographic data. nih.gov

Electronic structure calculations, typically based on quantum mechanics, provide detailed information about the distribution of electrons within a molecule. Methods like Density Functional Theory (DFT) are used to calculate key electronic properties that govern a molecule's reactivity and spectroscopic behavior.

Important parameters derived from these calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to undergo electronic transitions.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of intermolecular interactions.

Atomic Charges: These calculations assign partial charges to each atom, helping to understand electrostatic interactions and bonding.

Studies on related amide and benzophenone (B1666685) derivatives show that electronic properties like potential energy and dipole moment are crucial in governing their biological activity. nih.gov For example, in one QSAR study on benzophenone derivatives, a lower potential energy was correlated with higher antimalarial activity. nih.gov

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). frontiersin.orgherts.ac.uk This method is central to drug discovery, as it helps to elucidate the binding mode and affinity of a potential drug molecule within the active site of a biological target. nih.govresearchgate.net

The process involves:

Defining the three-dimensional structures of both the ligand and the target protein.

Sampling a wide range of possible ligand conformations and orientations within the protein's binding site.

Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose.

Docking studies on various benzoic acid and benzamide (B126) derivatives have successfully identified key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govdergipark.org.tr For example, in a study of benzamide derivatives as topoisomerase inhibitors, docking revealed that the compounds had a higher affinity for the Topo IIα enzyme, and specific hydrogen bond interactions were identified. dergipark.org.tr Similarly, research on benzoic acid derivatives against Candida albicans showed that hydroxyl and methoxy (B1213986) substitutions on the phenyl ring positively influenced bioactivity, a finding supported by the docking results. nih.gov These studies underscore how docking can guide the design of more potent and selective inhibitors. dergipark.org.tr

Table 2: Illustrative Molecular Docking Results for Related Compound Classes This table provides conceptual examples of data generated from molecular docking studies on compounds related to the target molecule.

Compound ClassProtein TargetPredicted Binding Energy (kcal/mol)Key Interacting Residues (Example)
Benzamide DerivativesTopoisomerase IIα-8.5 to -9.5GLU477, ASP555 (Hydrogen Bonds)
Benzoic Acid DerivativesCandida albicans QR-7.0 to -8.2SER154, TYR198 (Hydrogen Bonds)
Phenoxazine EthersGlucosamine-6-phosphate synthase-9.3 to -9.5ARG588, GLN348 (Hydrogen Bonds)

Source: Conceptual data based on findings from cited studies. nih.govdergipark.org.trnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The goal is to develop a mathematical model that can predict the activity of new, unsynthesized derivatives. nih.gov

A QSAR model is typically represented by an equation where biological activity is a function of one or more physicochemical or structural parameters, known as descriptors. These can include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges. nih.gov

Steric Descriptors: Molecular weight, molar refractivity, surface area.

Hydrophobic Descriptors: Log P (the octanol-water partition coefficient).

Topological Descriptors: Indices that describe molecular branching and connectivity.

QSAR studies performed on derivatives of 4-aminoquinolines and benzophenones have successfully created models to predict antimalarial activity. nih.gov In one such study, the best QSAR model revealed that potential energy, dipole moment, and electron affinity were key factors governing the activity of benzophenone derivatives. nih.gov Such models are powerful tools for the rational design of new analogues with potentially enhanced activity. nih.gov

Predictive Studies on Chemical Reactivity and Pathways

Theoretical chemistry can also be used to predict the chemical reactivity of a molecule and to elucidate potential reaction pathways. By calculating transition state energies and reaction energy profiles, chemists can understand the kinetics and thermodynamics of a chemical transformation.

For this compound, this could involve predicting its susceptibility to hydrolysis at the ester or ether linkage, or its reactivity in electrophilic aromatic substitution reactions. For example, a study on the esterification of benzoic acid with methanol (B129727) to form methyl benzoate involved measuring kinetic data at different temperatures to develop a kinetic equation for the reaction. researchgate.net Such an approach could be theoretically applied to predict the rates of synthesis or degradation of this compound under various conditions, providing valuable data for process optimization and stability analysis. researchgate.net The calculation of electronic properties like the MEP map can further identify the most likely sites for chemical attack.

Future Research Directions and Translational Perspectives

Emerging Synthetic Methodologies

The synthesis of Methyl 4-(4-aminophenoxy)benzoate and its derivatives is continually evolving, with a focus on improving efficiency, sustainability, and the ability to create more complex molecular architectures. A common synthetic route involves the reaction of a p-nitrophenol derivative with a benzoate (B1203000) followed by the reduction of the nitro group to an amine. For instance, a related diamine, 4-methyl-1,2-phenylene bis(4-aminobenzoate), is synthesized from 4-methyl catechol and 4-nitrobenzoyl chloride, followed by a reduction step. koreascience.kr

Future research in this area is directed towards the development of greener and more atom-economical synthetic pathways. This includes the exploration of novel catalytic systems, such as biocatalysis and photoredox catalysis, to minimize waste and energy consumption. Additionally, flow chemistry is emerging as a powerful tool for the continuous and scalable production of this compound and its derivatives, offering precise control over reaction parameters and enhanced safety.

Advanced Applications in Functional Materials

This compound is a key monomer in the synthesis of high-performance polymers, particularly polyimides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and dielectric properties, making them indispensable in the aerospace and microelectronics industries. koreascience.krnih.govnih.govsemanticscholar.org

Future research is focused on tailoring the properties of polyimides derived from this compound for specific advanced applications. By strategically modifying the diamine or dianhydride monomers, researchers are aiming to develop:

Flexible and Transparent Polyimides: For applications in flexible displays, foldable electronics, and optical waveguides. The introduction of specific functional groups can disrupt the formation of charge-transfer complexes that typically impart color to polyimides, leading to colorless and transparent films. koreascience.kr

Low Dielectric Constant Polyimides: To meet the demands of next-generation integrated circuits and high-frequency communication technologies. Incorporating fluorine-containing moieties or creating porous structures can effectively lower the dielectric constant.

High-Performance Membranes: For gas separation, water purification, and fuel cell applications. The precise control over the polymer's free volume and chemical affinity will be crucial for achieving high selectivity and permeability.

Novel Biomedical and Pharmaceutical Research Avenues

The unique chemical structure of this compound and its derivatives has garnered interest in the biomedical and pharmaceutical fields. While direct therapeutic applications are still under investigation, its role as a scaffold for designing novel bioactive molecules is a promising area of research.

Future research directions in this domain include:

Drug Discovery and Development: The aminophenoxybenzoate core can serve as a pharmacophore for developing new therapeutic agents. For example, derivatives of similar structures, such as aminoquinolines and benzamides, have been investigated as nociceptin (B549756) receptor antagonists. nih.gov Computational methods and high-throughput screening can be employed to design and evaluate new derivatives for various biological targets.

Biocompatible Polymers for Medical Devices: Polyimides derived from this compound are being explored for their potential in biomedical applications due to their excellent biocompatibility and biostability. nih.govnih.govsemanticscholar.org These materials could be used in implantable devices, biosensors, and drug delivery systems. nih.govsemanticscholar.org For instance, porous polyimides can be engineered to control the release rate of loaded drugs. semanticscholar.org

Tissue Engineering Scaffolds: The ability to fabricate polyimides into various forms, such as films, fibers, and foams, makes them suitable candidates for creating scaffolds that can support cell growth and tissue regeneration. nih.govsemanticscholar.org

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The synergy between artificial intelligence (AI) and chemical research is set to revolutionize the discovery and development of new molecules and materials, including those based on this compound.

Key areas where AI and machine learning (ML) will play a pivotal role include:

Predictive Synthesis Planning: AI-powered retrosynthesis tools can analyze vast chemical reaction databases to propose novel and efficient synthetic routes for this compound and its derivatives. nih.govresearchgate.net These tools can help chemists identify optimal reaction conditions and predict potential side products. nih.gov

Accelerated Materials Discovery: Machine learning models can be trained on existing data to predict the properties of new polymers based on their monomer composition. researchgate.net This allows for the rapid in silico screening of a large number of potential candidates, significantly accelerating the discovery of new functional materials with desired characteristics.

Drug Design and Optimization: AI algorithms can be used to design novel drug candidates based on the this compound scaffold. smu.edu These models can predict the binding affinity of molecules to specific protein targets and optimize their pharmacokinetic properties. smu.edu The integration of AI into the design-make-test-analyze cycle of drug discovery holds the potential to reduce the time and cost associated with bringing new drugs to market. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-(4-aminophenoxy)benzoate, and how can purity be ensured?

  • Methodology : A common approach involves coupling 4-aminophenol with methyl 4-hydroxybenzoate via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Catalysts like KI may improve yield .
  • Purity Control : Post-synthesis purification via flash column chromatography (chloroform:methanol gradients) is recommended. Confirm purity using HPLC (>98%) with UV detection at 254 nm .

Q. How can the compound’s structure be validated experimentally?

  • Analytical Techniques :

  • NMR : Use ¹H/¹³C NMR to confirm aromatic proton environments and ester/amino group integration (e.g., δ 3.8–4.0 ppm for methoxy, δ 6.5–7.5 ppm for aromatic protons) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (expected m/z ~273.3 for [M+H]⁺) .
  • FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (ester C=O), and 1250 cm⁻¹ (C-O-C) confirm functional groups .

Q. What are the key solubility and stability considerations for experimental design?

  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but limited in water. Stability tests under varying pH (4–9) and temperatures (4–25°C) show degradation <5% over 72 hours when stored in anhydrous DMSO .

Advanced Research Questions

Q. How do substituent modifications (e.g., halogenation) impact biological activity?

  • Experimental Design : Synthesize derivatives (e.g., halogenated analogs) and compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets). For example, adding electron-withdrawing groups (e.g., -CF₃) enhances lipophilicity and target binding .
  • Data Interpretation : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding energy differences. Validate with SPR (surface plasmon resonance) for kinetic binding analysis .

Q. How can contradictory data in biological assays (e.g., conflicting IC₅₀ values) be resolved?

  • Troubleshooting :

  • Assay Variability : Repeat assays under standardized conditions (fixed ATP concentration for kinase assays) .
  • Structural Confirmation : Re-analyze compound integrity via LC-MS post-assay to rule out degradation .
  • Off-Target Effects : Use siRNA knockdown or competitive binding studies to confirm target specificity .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Approaches :

  • Prodrug Design : Introduce hydrolyzable esters (e.g., tert-butyl) to enhance oral bioavailability .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. Modify labile sites (e.g., methoxy to trifluoromethyl) .

Q. How does the compound interact with membrane transporters (e.g., P-gp)?

  • Methodology :

  • Caco-2 Permeability Assay : Measure apical-to-basal transport to assess efflux pump involvement .
  • P-gp Inhibition : Use calcein-AM assay; increased intracellular calcein fluorescence indicates P-gp inhibition .

Key Research Gaps and Future Directions

  • Structure-Activity Relationships : Systematic SAR studies on amino group functionalization (e.g., acyl vs. sulfonyl derivatives) .
  • In Vivo Efficacy : PK/PD studies in rodent models of inflammation or cancer .
  • Target Identification : Chemoproteomics (e.g., affinity-based protein profiling) to map novel biological targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.